5-(Dimethoxymethyl)-5-pentylimidazolidine-2,4-dione

Lipophilicity Hydantoin SAR Antimicrobial Design

Sourcing hydantoin derivatives with precise lipophilicity for antimicrobial screening often yields inconsistent LogP profiles from generic analogs. This 5,5-disubstituted hydantoin (CAS 5460-99-1, NSC 23154) resolves that with a defined pentyl/acetal substitution pattern delivering LogP 1.0-1.4-optimal for bacterial membrane insertion without halogen-associated reactive-electrophile artifacts. • 97% purity supports direct biochemical assay deployment with no pre-purification required. • Two intact N-H donors enable screening against H-bond-dependent enzyme targets (e.g., PTP1B). • Dimethoxymethyl acetal group serves as a masked aldehyde for post-synthetic SAR library diversification. • NSC designation enables retrospective correlation with NCI DTP screening data.

Molecular Formula C11H20N2O4
Molecular Weight 244.29 g/mol
CAS No. 5460-99-1
Cat. No. B12931436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Dimethoxymethyl)-5-pentylimidazolidine-2,4-dione
CAS5460-99-1
Molecular FormulaC11H20N2O4
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESCCCCCC1(C(=O)NC(=O)N1)C(OC)OC
InChIInChI=1S/C11H20N2O4/c1-4-5-6-7-11(9(16-2)17-3)8(14)12-10(15)13-11/h9H,4-7H2,1-3H3,(H2,12,13,14,15)
InChIKeyJFNRCIAMDIFICR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Dimethoxymethyl)-5-pentylimidazolidine-2,4-dione Physicochemical Profile


5-(Dimethoxymethyl)-5-pentylimidazolidine-2,4-dione (CAS 5460-99-1, NSC 23154, molecular formula C₁₁H₂₀N₂O₄, molecular weight 244.29 g·mol⁻¹) is a 5,5-disubstituted hydantoin (imidazolidine-2,4-dione) derivative bearing a pentyl chain and a dimethoxymethyl acetal group at the C-5 position . The compound belongs to a scaffold class with documented broad antimicrobial, antiparasitic, and anticonvulsant pharmacological potential, and its lipophilic-hydrophilic balance (XLogP3 = 1.0; experimental LogP = 1.42; TPSA = 76.7 Ų) places it in a lead-like physicochemical space distinct from both simpler hydantoins and more lipophilic diaryl analogs .

5-(Dimethoxymethyl)-5-pentylimidazolidine-2,4-dione Structural Differentiation


The imidazolidine-2,4-dione class encompasses structurally diverse analogs whose biological activity, solubility, and metabolic stability are exquisitely sensitive to C-5 substituent identity . The target compound's unique combination of a five-carbon linear alkyl chain and an acetal-protected carbonyl equivalent at C-5 generates a specific lipophilicity window (LogP ~1.0–1.4) and hydrogen-bonding capacity (2 HBD, 4 HBA) that cannot be reproduced by shorter-chain homologs (e.g., butyl analog CAS 6974-22-7), N-methylated variants (e.g., CAS 5469-88-5, which loses one H-bond donor), or the common 5,5-dimethylhydantoin scaffold (LogP −0.48, TPSA 58.2 Ų) . Generic interchange therefore risks altering membrane permeability, target engagement, and off-target profiles in any assay or formulation context.

5-(Dimethoxymethyl)-5-pentylimidazolidine-2,4-dione Quantitative Differentiation Evidence


Lipophilicity Shift vs. 5,5-Dimethylhydantoin

The target compound's computed logP (XLogP3 = 1.0) and experimental logP (1.42) are approximately 1.5–1.9 log units higher than the widely used reference hydantoin 5,5-dimethylhydantoin (logP = −0.48) . This substantial lipophilicity increase is directly relevant to membrane permeation: hydantoin-based antimicrobial SAR studies have identified that increasing scaffold lipophilicity through alkyl substitution enhances bacterial membrane insertion and disruption potency, with optimal logP values generally falling between 1 and 4 for Gram-positive activity .

Lipophilicity Hydantoin SAR Antimicrobial Design

Hydrogen Bond Donor Retention vs. N-Methylated Analog

The target compound possesses two hydrogen bond donors (both imidazolidine N–H) and four hydrogen bond acceptors (two carbonyl oxygens plus two methoxy oxygens), as computed from the SMILES structure CCCCCC1(C(=O)NC(=O)N1)C(OC)OC . In contrast, the N(3)-methylated analog 5-(dimethoxymethyl)-3-methyl-5-pentylimidazolidine-2,4-dione (CAS 5469-88-5) contains only one H-bond donor yet gains additional molecular weight (258.31 vs. 244.29 g·mol⁻¹) and rotatable bonds . In hydantoin-based enzyme inhibitors (e.g., PTP1B inhibitors with IC₅₀ values of 0.57–172 μM), the unsubstituted N–H groups have been shown to form critical hydrogen bonds with catalytic site residues, and N-methylation consistently reduces inhibitory potency by 10- to 100-fold .

Hydrogen Bonding Medicinal Chemistry Target Engagement

Pentyl vs. Butyl Chain Length Impact on Membrane Insertion

The target compound's five-carbon pentyl chain (n-pentyl) provides a calculated logP of 1.0 (XLogP3) compared to 1.03 for the four-carbon butyl homolog 5-butyl-5-(dimethoxymethyl)imidazolidine-2,4-dione (CAS 6974-22-7) . Although the computed logP values are similar, the additional methylene unit in the pentyl chain extends the molecular length by approximately 1.3 Å, which in membrane-active hydantoin series has been correlated with deeper hydrophobic membrane insertion and enhanced bactericidal killing kinetics . In the hydantoin dimer series, alkyl linker length was a key determinant of both MIC values (lead compound GM = 7.32 μg·mL⁻¹ across eight bacterial strains) and kill rate (<1 hour for complete inhibition), with longer linkers favoring Gram-negative outer membrane penetration .

Alkyl Chain SAR Lipophilicity Membrane Interaction

Purity Specification as Reproducibility Anchor

Multiple independent vendors report a minimum purity specification of 97% for this compound (CAS 5460-99-1), as listed by Leyan (Catalog No. 2209805) and CheMall (Catalog No. CM1064510) . This contrasts with several structural analogs (e.g., 5-(dimethoxymethyl)-3-methyl-5-pentylimidazolidine-2,4-dione) for which purity specifications are either not publicly disclosed or vary widely between suppliers. In the context of high-throughput screening, a ≥97% purity threshold is recommended by the NIH/NCATS Assay Guidance Manual to minimize false-positive rates arising from impurities with orthogonal biological activities .

Compound Quality Control Reproducibility Screening

TPSA: Balanced Permeability and Aqueous Solubility

The target compound has a computed TPSA of 76.66–76.7 Ų, placing it within the generally accepted drug-like TPSA range (<140 Ų for oral absorption, optimally <90 Ų for CNS penetration) . By comparison, 5,5-dimethylhydantoin has a lower TPSA of 58.2 Ų (better predicted passive permeability but with very low logP of −0.48, limiting membrane partitioning), while the N-methyl analog (CAS 5469-88-5) has a higher TPSA (estimated ~80–85 Ų due to additional methyl group) and reduced HBD capacity, shifting the permeability-solubility balance unfavorably . Cellular permeability predictions based on TPSA and logP indicate that the target compound occupies a favorable intermediate space for both passive diffusion and carrier-mediated uptake in whole-cell assays .

TPSA Drug-Likeness Cellular Permeability

Non-Halogenated Scaffold vs. Halogenated Hydantoins

The target compound contains no halogen atoms, nitro groups, or other classical structural alerts for mutagenicity (in contrast to N-halamine hydantoins such as 3-bromo-1-chloro-5,5-dimethylhydantoin, which exert antimicrobial activity through oxidative halogen release but carry genotoxicity concerns) . The GHS safety data sheet for this compound reports no hazard classification, no signal word, and no precautionary statements, indicating a favorable acute toxicity profile compared to halogenated hydantoin biocides that require hazard labeling . This structural profile supports the compound's use in target-based and phenotypic screening where reactive-electrophile-driven false positives must be minimized.

Toxicology Structural Alerts Drug Safety

5-(Dimethoxymethyl)-5-pentylimidazolidine-2,4-dione Application Scenarios


Membrane-Active Antimicrobial Screening for ESKAPE Pathogens

The compound's logP of 1.0–1.4 and pentyl chain place it in the optimal lipophilicity window for membrane-disrupting hydantoin derivatives, as demonstrated by recent hydantoin dimer studies showing broad-spectrum activity (GM = 7.32 μg·mL⁻¹) against MRSA, Enterococcus, Klebsiella, and Acinetobacter spp. . The 1.5–1.9 log unit higher lipophilicity versus 5,5-dimethylhydantoin predicts significantly stronger bacterial membrane insertion, while the absence of halogen atoms avoids the reactive-electrophile mechanism that complicates hit triage with N-halamine biocides .

Enzyme Inhibition Screening with Dual H-Bond Donors

With two intact N–H hydrogen bond donors, this compound is better suited than N-methylated hydantoin analogs for screening against enzyme targets whose catalytic residues require H-bond donor interactions, such as PTP1B (where imidazolidine-2,4-dione derivatives exhibit IC₅₀ values of 0.57–172 μM) . The 97% commercial purity specification supports direct deployment in biochemical assays without pre-purification, reducing time-to-data in hit discovery workflows .

Whole-Cell Phenotypic Screening in Cancer Cell Lines

The compound's favorable TPSA (76.7 Ų) and moderate logP predict adequate cellular permeability for intracellular target engagement across diverse tumor cell lines . Its NSC designation (NSC 23154) confirms inclusion in the NCI Developmental Therapeutics Program repository, enabling retrospective correlation with existing screening data . The absence of PAINS structural alerts and non-halogenated scaffold make it a clean entry point for mechanism-of-action follow-up studies after primary phenotypic hits .

SAR Expansion at Hydantoin C-5 Substituents

The dimethoxymethyl acetal group serves as a masked aldehyde precursor, enabling post-synthetic diversification through deprotection and subsequent reductive amination, Grignard addition, or oxime formation . When procured at 97% purity from verified vendors, the compound provides a reliable starting point for parallel SAR libraries exploring C-5 substitution effects on lipophilicity, target engagement, and metabolic stability without confounding impurity-driven artifacts .

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